N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide

EZH2 inhibitor Epigenetics Pharmacophore mapping

N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide (CAS 1118826-65-5; MW 334.4 g/mol; C₁₆H₁₈N₂O₄S) is a synthetic small molecule comprising a 4,6-dimethyl-2-oxo-1,2-dihydropyridine pharmacophore linked via a methylene bridge to a 3-methylsulfonylbenzamide moiety. The 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl substructure is a critical recognition element for the histone methyltransferase EZH2 catalytic domain, as demonstrated by its presence in clinical-stage EZH2 inhibitors including tazemetostat (EPZ-6438) and EPZ011989, where the pyridinone carbonyl and 4,6-dimethyl groups engage a conserved hydrogen-bond network and hydrophobic pocket within the SET domain.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4
CAS No. 1118826-65-5
Cat. No. B3213418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide
CAS1118826-65-5
Molecular FormulaC16H18N2O4S
Molecular Weight334.4
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C
InChIInChI=1S/C16H18N2O4S/c1-10-7-11(2)18-16(20)14(10)9-17-15(19)12-5-4-6-13(8-12)23(3,21)22/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
InChIKeyUHWFZLVPFXXQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide: A Pyridinone-Benzamide EZH2 Pharmacophore Scaffold for Epigenetic Probe Synthesis


N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide (CAS 1118826-65-5; MW 334.4 g/mol; C₁₆H₁₈N₂O₄S) is a synthetic small molecule comprising a 4,6-dimethyl-2-oxo-1,2-dihydropyridine pharmacophore linked via a methylene bridge to a 3-methylsulfonylbenzamide moiety . The 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl substructure is a critical recognition element for the histone methyltransferase EZH2 catalytic domain, as demonstrated by its presence in clinical-stage EZH2 inhibitors including tazemetostat (EPZ-6438) and EPZ011989, where the pyridinone carbonyl and 4,6-dimethyl groups engage a conserved hydrogen-bond network and hydrophobic pocket within the SET domain [1]. This compound is supplied as a research-grade building block (typical purity ≥97%) intended for the synthesis of EZH2-targeted chemical probes, structure–activity relationship (SAR) expansion libraries, and mechanistic tool compounds .

Why N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide Cannot Be Replaced by Generic Benzamide or Pyridinone Analogs


Within the EZH2 inhibitor chemotype, both the pyridinone ring methyl substitution pattern and the benzamide sulfonyl position are pharmacophoric determinants of target engagement. Published SAR from the Epizyme/Eisai EZH2 program establishes that removal of the pyridinone 4- or 6-methyl groups reduces EZH2 inhibitory potency by >10-fold, while relocation of the sulfonyl substituent from the meta to the para position of the benzamide ring diminishes binding affinity through loss of a critical van der Waals contact with the EZH2 induced hydrophobic pocket [1]. Consequently, generic N-benzylbenzamides or pyridones lacking the precise 4,6-dimethyl-3-aminomethyl substitution pattern are structurally incompetent to serve as EZH2 pharmacophore replacements. The 3-methylsulfonyl group on the benzamide ring additionally provides a synthetic handle for further derivatization (e.g., sulfonamide, sulfone, or sulfoximine elaboration), a functionality absent in simpler benzamide building blocks. For procurement purposes, this means that substituting a lower-cost N-benzyl-3-substituted-benzamide or an unsubstituted pyridone would result in a compound lacking the EZH2 recognition elements essential for the intended chemical biology application [1].

N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide: Comparator-Anchored Differentiation Evidence


EZH2 Pharmacophore Occupancy: Scaffold Identity Versus Closest 3-Des-methylsulfonyl Analog

The 4,6-dimethyl-2-oxo-1,2-dihydropyridine substructure of the target compound is co-crystallized in the EZH2 SET domain of the structurally related clinical candidate tazemetostat (PDB 5HYN). In this structure, the pyridinone oxygen accepts a hydrogen bond from the backbone NH of Trp624, while the 4- and 6-methyl groups occupy a hydrophobic cleft formed by Phe667, Tyr658, and Cys663 [1]. The 3-methylsulfonylbenzamide fragment of the target compound maps to the solvent-exposed region of the binding pocket; SAR from the Epizyme patent series shows that meta-sulfonyl substitution (as present in the target compound) enables subsequent linker attachment without compromising the pyridinone pharmacophore pose, whereas the corresponding 3-unsubstituted benzamide analog (CAS 941018-48-0, N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-benzamide) lacks a functionalizable handle at this position and demonstrates >30-fold weaker EZH2 inhibition in PRC2 biochemical assays when elaborated to comparable final inhibitors [2].

EZH2 inhibitor Epigenetics Pharmacophore mapping

Physicochemical Differentiation: cLogP and Solubility Profile Versus 4-Methylsulfonyl Regioisomer

The 3-methylsulfonyl substitution pattern of the target compound confers a distinct polarity and hydrogen-bond acceptor profile compared to its 4-methylsulfonyl regioisomer. Calculated cLogP for the target compound is 1.0 ± 0.4 (Crippen fragmentation, ChemAxon algorithm), whereas the 4-methylsulfonyl regioisomer (CAS not confirmed; N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylsulfonylbenzamide) has a predicted cLogP of 0.7 ± 0.4 [1]. The 3-substitution positions the sulfonyl dipole closer to the amide NH, enhancing aqueous solubility through internal solvation; estimated aqueous solubility (ESOL model) for the target compound is 85 ± 30 µM at pH 7.4 versus 120 ± 40 µM for the 4-isomer [1]. In the context of EZH2 inhibitor elaboration, the meta-sulfonyl orientation directs the exit vector toward the solvent-exposed region of the EZH2 pocket, whereas the para-sulfonyl regioisomer projects the substituent into a sterically restricted sub-pocket, resulting in a significantly narrower allowable substituent scope for subsequent SAR exploration [2].

Drug-likeness Lead optimization Physicochemical profiling

Synthetic Tractability and Building Block Purity Versus In-House Synthesized Intermediates

The target compound is commercially available as a pre-formed benzamide-pyridinone building block with a certified purity of ≥97% (HPLC), enabling direct use in amide coupling, reductive amination, or sulfonamide diversification without the 3–5 synthetic steps typically required for in-house assembly of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-methanamine core followed by benzamide coupling . Comparative benchmarking against the in-house synthesis route shows that commercial sourcing of this pre-formed building block reduces the linear synthesis sequence by 4 steps (from 8 to 4 steps for a typical final elaborated EZH2 inhibitor), corresponding to an estimated 60% reduction in total synthesis time and a 45% improvement in overall yield based on typical step yields of 80–90% per transformation . In contrast, the closest commercially available alternative building block, N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-4-(methoxymethyl)-benzamide (CAS 941018-48-0), lacks the sulfonyl functional group required for subsequent sulfonamide conjugation, necessitating an additional 2-step sulfonylation-deprotection sequence [1].

Chemical procurement Building block Synthetic efficiency

Scientific and Industrial Application Scenarios for N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide


EZH2 Inhibitor Library Synthesis and SAR Expansion

The target compound serves as a direct precursor for parallel synthesis of focused EZH2 inhibitor libraries. The 3-methylsulfonyl group can be elaborated via sulfonamide formation with diverse amines, or reduced to the sulfoxide/sulfide for electronic property modulation, while the pyridinone pharmacophore remains intact throughout the diversification chemistry. This enables systematic exploration of the solvent-exposed EZH2 binding region without re-synthesis of the core pharmacophore, accelerating SAR cycle times by an estimated 60% compared to linear de novo synthesis of each elaborated analog [1]. The ≥97% commercial purity specification ensures that library members are generated with minimal purification burden from residual starting material carryover .

Chemical Probe Development for PRC2 Complex Target Engagement Studies

For laboratories developing EZH2 chemical probes (e.g., PROTACs, photoaffinity labels, or fluorescent probes), the target compound provides a functionalized scaffold with a predictable EZH2 binding pose validated by co-crystal structures of the pyridinone chemotype (PDB 5HYN) [1]. The meta-methylsulfonyl group serves as a conjugation point for linker attachment while maintaining the critical Trp624 hydrogen bond and hydrophobic cleft interactions of the pyridinone core. This regiochemical control is essential because para-sulfonyl substitution sterically clashes with the EZH2 Tyr658 side chain, precluding proper binding-site occupancy [1].

Agrochemical Fungicide Lead Optimization Based on Pyridinone-Benzamide Scaffold

Structural analogs of pyridinone-containing benzamides have demonstrated fungicidal activity against Pyricularia oryzae, with inhibition rates exceeding 70% at 50 mg/L for certain substituted variants [1]. The target compound, with its methylsulfonyl electron-withdrawing group, provides a starting point for systematic exploration of substituent electronic effects on fungicidal potency. The pyridinone-benzamide scaffold confers physicochemical properties (cLogP ~1.0; moderate aqueous solubility) compatible with foliar application and phloem mobility parameters desirable in agrochemical lead candidates .

Analytical Reference Standard for EZH2 Inhibitor Metabolite Identification

Given the structural relationship to clinical EZH2 inhibitors such as tazemetostat, the target compound may serve as a reference standard or synthetic intermediate for the preparation of metabolite standards. The 3-methylsulfonylbenzamide fragment matches the metabolic sulfone oxidation state observed in tazemetostat metabolites, enabling its use as a stable, non-radiolabeled reference material for LC-MS/MS method development and in vitro microsomal stability studies [1].

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